molecular formula C15H9F5O3 B14157963 Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate CAS No. 406470-61-9

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate

Cat. No.: B14157963
CAS No.: 406470-61-9
M. Wt: 332.22 g/mol
InChI Key: FDIAJTWJMONYIP-UHFFFAOYSA-N
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Description

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate group attached to a pentafluorophenoxy methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate typically involves the esterification of 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoic acid.

    Reduction: 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate exerts its effects is largely dependent on its chemical structure. The pentafluorophenoxy group can interact with various molecular targets through non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.

Properties

CAS No.

406470-61-9

Molecular Formula

C15H9F5O3

Molecular Weight

332.22 g/mol

IUPAC Name

methyl 4-[(2,3,4,5,6-pentafluorophenoxy)methyl]benzoate

InChI

InChI=1S/C15H9F5O3/c1-22-15(21)8-4-2-7(3-5-8)6-23-14-12(19)10(17)9(16)11(18)13(14)20/h2-5H,6H2,1H3

InChI Key

FDIAJTWJMONYIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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